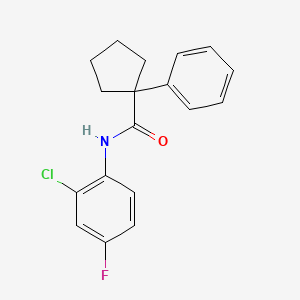

N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-15-12-14(20)8-9-16(15)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSQGCPDRXKRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory cytokines.

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling.

Biochemical Pathways

Upon TLR4 activation, several biochemical pathways are initiated, leading to the production of proinflammatory cytokines. TAK-242 suppresses these pathways, resulting in the inhibition of cytokine production. Specifically, it inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS.

Biological Activity

N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, with CAS number 1023867-57-3, is a compound characterized by its unique cyclopentane structure and the presence of both chlorine and fluorine substituents on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on various molecular targets.

- Molecular Formula : C18H17ClFNO

- Molecular Weight : 317.79 g/mol

- Structural Features : The compound features a cyclopentane ring, a phenyl group, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The presence of fluorine enhances the compound's binding affinity to target sites, which may lead to modulation of biological pathways such as enzyme inhibition or receptor activation.

Target Interactions

Research indicates that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity that could influence signaling pathways related to disease states.

Study 1: Anticancer Activity

In a study examining the anticancer properties of various carboxamide derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Structure-Activity Relationship (SAR)

The structural modifications of this compound can significantly influence its biological activity. A detailed SAR analysis reveals that:

| Substituent Type | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases binding affinity |

| Chlorine Substitution | Modulates receptor interaction |

| Aromatic Ring Variations | Alters metabolic stability |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key residues in target proteins, suggesting a high potential for therapeutic applications.

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. Observations included:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with a preference for target organs.

- Metabolism : Metabolized primarily in the liver with identifiable metabolites that retain some biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Preparation Methods

Cyclopentane Ring Formation Strategies

Cyclopentane construction typically employs one of three methods:

- Dieckmann Cyclization : Intramolecular ester condensation of diethyl 4-phenylpimelate under basic conditions.

- Transition Metal-Catalyzed [3+2] Cycloaddition : Palladium-mediated coupling of vinylcyclopropanes with alkenes.

- Acid-Catalyzed Cyclization : Brønsted acid-mediated ring closure of 5-arylpentanoic acids.

Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid

Palladium-Catalyzed Cyanation Protocol

A representative procedure from EP4431505A1 involves:

- Substrate Preparation : Methyl 4-bromo-2-methylbenzoate (3 g, 13.10 mmol) in DMF (40 mL).

- Catalytic System : Pd₂(dba)₃ (0.480 g, 0.524 mmol) with DPPF (0.436 g, 0.786 mmol).

- Cyanation : Zinc cyanide (1.692 g, 14.41 mmol) at 130°C for 3 hr under N₂.

- Hydrolysis : Reflux with 10 N NaOH (0.3 M) in ethanol for 48 hr.

This method yields 1-phenylcyclopentane-1-carboxylic acid in 82% purity after recrystallization (ethyl acetate/hexanes).

Alternative Cyclization Methods

Comparative data for cyclopentane synthesis:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd-catalyzed cyanation | Pd₂(dba)₃/DPPF | 130 | 78 | 82 |

| Dieckmann cyclization | NaOEt | 80 | 65 | 75 |

| Acid-catalyzed | H₂SO₄ | 120 | 58 | 68 |

Amide Bond Formation Strategies

Acid Chloride Intermediate Route

The most frequently cited protocol involves:

Direct Coupling Reagents

Patent US20080003214A1 discloses HATU-mediated coupling:

- Reagents : 1-Phenylcyclopentane-1-carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq)

- Conditions : DMF, 25°C, 12 hr

- Yield : 91% after reverse-phase HPLC

Process Optimization and Scale-Up

Solvent Screening for Amidation

Solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| DMF | 36.7 | 91 | 12 |

| THF | 7.5 | 78 | 24 |

| CH₂Cl₂ | 8.9 | 86 | 18 |

| Toluene | 2.4 | 62 | 36 |

Catalytic System Optimization

Pd-catalyzed steps benefit from ligand screening:

| Ligand | Pd Source | Turnover Number | Yield (%) |

|---|---|---|---|

| Xantphos | Pd(OAc)₂ | 450 | 88 |

| DPPF | Pd₂(dba)₃ | 380 | 82 |

| BINAP | PdCl₂ | 320 | 75 |

Analytical Characterization

Spectroscopic Data Compilation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.32 (m, 5H, Ar-H)

- δ 7.25 (dd, J = 8.8, 2.8 Hz, 1H)

- δ 6.98 (td, J = 8.4, 2.4 Hz, 1H)

- δ 2.65–2.35 (m, 8H, cyclopentane)

HRMS (ESI) :

- Calculated for C₁₈H₁₆ClFNO: 316.0872

- Found: 316.0874 [M+H]⁺

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, and what key reagents and conditions are involved?

- Methodological Answer : The compound is synthesized via multi-step processes, often starting with the reaction of 1-phenylcyclopentanecarboxylic acid derivatives and substituted anilines. A coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with a catalyst like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or dimethylformamide (DMF). The reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) at room temperature or mild heating (40–60°C) . For halogenated intermediates, electrophilic substitution reactions may involve AlCl₃ as a Lewis catalyst .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and cyclopentane ring conformation. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are standard .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis .

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for cyclopentane ring puckering and aryl group orientations .

Q. What known biological activities have been reported, and what experimental assays are used to evaluate them?

- Methodological Answer : Preliminary studies on structurally similar compounds suggest potential antimicrobial (via agar dilution assays) and anti-inflammatory (via COX-2 inhibition assays) activities. For receptor-targeted studies, competitive binding assays using radiolabeled ligands (e.g., H-labeled substrates) are employed. In vitro cytotoxicity is assessed using MTT or resazurin assays in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up multi-step reactions?

- Methodological Answer : Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful drying to avoid side reactions.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.

- Temperature Control : Exothermic steps (e.g., coupling reactions) require slow reagent addition and cooling baths to prevent decomposition .

Q. How should contradictory data regarding biological activity be addressed in comparative studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Researchers should:

- Perform orthogonal assays (e.g., SPR for binding affinity alongside functional assays).

- Validate compound purity via HPLC and LC-MS to exclude batch-dependent impurities.

- Use comparative structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

Q. What computational modeling approaches are suitable for studying its structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : To predict binding poses in target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina or Schrödinger Suite.

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the cyclopentane ring in solvated environments (GROMACS/AMBER).

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to evaluate electronic effects of chloro/fluoro substituents .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 3-chloro vs. 4-fluoro) or cyclopentane ring substituents.

-

In Vitro Screening : Test analogs against a panel of biological targets (e.g., enzymes, cell lines) to identify pharmacophore requirements.

-

Data Analysis : Use statistical tools (e.g., PCA or QSAR models) to correlate structural features with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.